molecular formula C22H25N3O3S2 B11459907 2-[[3-oxo-4-(2-phenylethyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetamide

2-[[3-oxo-4-(2-phenylethyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetamide

Cat. No.: B11459907
M. Wt: 443.6 g/mol
InChI Key: SLQBLWJQOITLIF-UHFFFAOYSA-N
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Description

2-[[3-oxo-4-(2-phenylethyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetamide is a complex organic compound that features a unique tricyclic structure This compound is characterized by the presence of multiple functional groups, including oxo, phenylethyl, propan-2-yl, oxa, thia, diaza, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3-oxo-4-(2-phenylethyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetamide involves multiple steps, each requiring specific reaction conditions. A general synthetic route may include:

  • Formation of the tricyclic core through cyclization reactions.
  • Introduction of the oxo group via oxidation reactions.
  • Addition of the phenylethyl group through Friedel-Crafts alkylation.
  • Incorporation of the propan-2-yl group via alkylation.
  • Formation of the oxa and thia groups through heterocyclic ring formation.
  • Introduction of the diaza groups via amination reactions.
  • Attachment of the sulfanyl group through thiolation.
  • Final acetamide formation through amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[[3-oxo-4-(2-phenylethyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of oxo groups to hydroxyl groups.

    Substitution: Nucleophilic or electrophilic substitution at various positions on the tricyclic core.

    Hydrolysis: Cleavage of the acetamide group to form corresponding acids and amines.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Use of nucleophiles or electrophiles under appropriate conditions (e.g., acidic or basic media).

    Hydrolysis: Use of acidic or basic conditions to facilitate cleavage.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols.

Scientific Research Applications

2-[[3-oxo-4-(2-phenylethyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[740

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological pathways and interactions.

    Medicine: As a potential therapeutic agent for targeting specific diseases.

    Industry: As a precursor for the production of advanced materials and chemicals.

Mechanism of Action

The mechanism of action of 2-[[3-oxo-4-(2-phenylethyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-[[3-oxo-4-(2-phenylethyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetamide analogs: Compounds with similar tricyclic cores but different substituents.

    Other tricyclic compounds: Compounds with different functional groups but similar core structures.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical properties and potential applications. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound for research and development.

Properties

Molecular Formula

C22H25N3O3S2

Molecular Weight

443.6 g/mol

IUPAC Name

2-[[3-oxo-4-(2-phenylethyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H25N3O3S2/c1-13(2)16-10-15-17(11-28-16)30-20-19(15)21(27)25(22(24-20)29-12-18(23)26)9-8-14-6-4-3-5-7-14/h3-7,13,16H,8-12H2,1-2H3,(H2,23,26)

InChI Key

SLQBLWJQOITLIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCC(=O)N)CCC4=CC=CC=C4

Origin of Product

United States

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